molecular formula C26H22ClN3O3S B2935779 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 894554-85-9

2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2935779
CAS RN: 894554-85-9
M. Wt: 491.99
InChI Key: ZXWVMEWFJKXVKJ-UHFFFAOYSA-N
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Description

2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O3S and its molecular weight is 491.99. The purity is usually 95%.
BenchChem offers high-quality 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The thiazolidinone core present in the compound has been associated with anticancer properties. Research indicates that derivatives of this compound can modulate the activity of peroxisome proliferator-activated receptor γ (PPARγ), which plays a role in cancer cell proliferation and apoptosis . This suggests potential applications in developing anticancer therapies, particularly in targeting specific pathways involved in cancer progression.

Enantioselective Synthesis

The compound’s structure is conducive to enantioselective synthesis, which is crucial for creating medications with specific desired effects. An example is the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, which are produced with high yields and enantioselectivity using related compounds . This application is significant in pharmaceutical chemistry where the chirality of molecules can determine the efficacy and safety of drugs.

Anti-Breast Cancer Agents

Specific derivatives of the compound have shown promise as potent anti-breast cancer agents. The molecular structure allows for the synthesis of novel quinoline-4-carboxamide derivatives, which have been evaluated for their anti-breast cancer activities . This application is particularly important given the prevalence of breast cancer and the ongoing need for more effective treatments.

Cell Apoptosis Induction

The compound has been linked to the induction of apoptosis in cancer cells. It can influence the activation of caspase-3 and caspase-7, leading to cell death . This application is vital for the development of therapies that selectively induce apoptosis in cancer cells, sparing healthy cells and reducing side effects.

Gene Expression Modulation

Research has shown that the compound can affect the expression of genes involved in cell cycle regulation and apoptosis, such as P53 and ATM . This suggests potential applications in gene therapy, where regulating the expression of certain genes could be therapeutic for conditions caused by genetic anomalies.

properties

IUPAC Name

2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-16-7-10-19(13-17(16)2)28-23(31)14-29-22-6-4-3-5-21(22)26(25(29)33)30(24(32)15-34-26)20-11-8-18(27)9-12-20/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWVMEWFJKXVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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